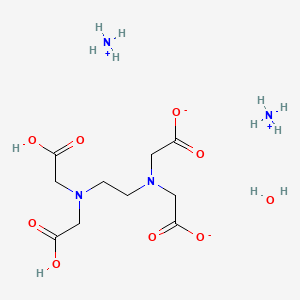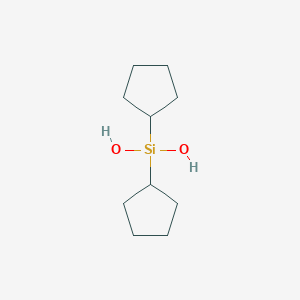
Silanediol, dicyclopentyl-
概要
説明
Silanediol, dicyclopentyl- is an organosilicon compound with the molecular formula C10H20O2Si. It is characterized by the presence of two hydroxyl groups attached to a silicon atom, which is also bonded to two cyclopentyl groups.
作用機序
Target of Action
Silanediol, dicyclopentyl- is primarily known for its role as a hydrogen bond donor catalyst . It is used in various chemical reactions due to its impressive hydrogen-bonding abilities . The primary targets of Silanediol, dicyclopentyl- are the reactants in these chemical reactions that can benefit from the hydrogen-bonding capabilities of the compound .
Mode of Action
Silanediol, dicyclopentyl- interacts with its targets through hydrogen-bonding interactions . This interaction can directly activate an ionic substrate, leading to changes in the substrate’s reactivity . The hydrogen-bonding and anion-binding abilities of silanediols like Silanediol, dicyclopentyl- have significant value in enantioselective catalysis .
Biochemical Pathways
It is known that silanediols can offer reactivity patterns that are inaccessible with other types of catalysts . For instance, they are distinct in their ability to control the stereochemical outcome of certain reactions . The affected pathways and their downstream effects would depend on the specific chemical reactions in which Silanediol, dicyclopentyl- is used.
Result of Action
The molecular and cellular effects of Silanediol, dicyclopentyl-'s action would depend on the specific chemical reactions in which it is used. In general, the compound’s hydrogen-bonding capabilities can lead to changes in the reactivity of the substrates it interacts with . This can result in the formation of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of Silanediol, dicyclopentyl- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactants or catalysts, and the temperature and pressure conditions of the reaction
生化学分析
Biochemical Properties
Silanediol, dicyclopentyl- has been found to have protease inhibitor properties . Proteases are enzymes that break down proteins and peptides, and inhibitors can regulate these enzymes. This suggests that Silanediol, dicyclopentyl- may interact with various enzymes and proteins in biochemical reactions .
Molecular Mechanism
Silanediols have been shown to act as transition state analog inhibitors of protease enzymes . This suggests that Silanediol, dicyclopentyl- may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: Silanediol, dicyclopentyl- can be synthesized through the hydrolysis of dichlorosilanes. One common method involves the reaction of dicyclopentyldichlorosilane with water or hydroxide ions under controlled conditions. The reaction typically proceeds as follows:
(C5H9)2SiCl2+2H2O→(C5H9)2Si(OH)2+2HCl
The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of silanediol, dicyclopentyl- may involve large-scale hydrolysis of dicyclopentyldichlorosilane using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound .
化学反応の分析
Types of Reactions: Silanediol, dicyclopentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with suitable reagents.
Condensation: Silanediols can undergo condensation reactions to form polysiloxanes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Condensation: Acid or base catalysts are often used to promote the condensation of silanediols.
Major Products:
Oxidation: Silanones.
Substitution: Alkyl or acyl silanediols.
Condensation: Polysiloxanes.
科学的研究の応用
Silanediol, dicyclopentyl- has several applications in scientific research:
Chemistry: It is used as a hydrogen bond donor catalyst in various organic reactions, including nucleophilic additions and enantioselective catalysis.
Biology: Silanediols are explored as potential inhibitors of protease enzymes due to their ability to mimic hydrated dipeptides.
Medicine: Research is ongoing to investigate the use of silanediols in the development of new therapeutic agents.
類似化合物との比較
Chlorosilanol: Similar to silanediol but with a chlorine atom instead of a hydroxyl group.
Diphenylsilanediol: Contains phenyl groups instead of cyclopentyl groups.
Comparison:
Hydrogen Bonding: Silanediol, dicyclopentyl- has stronger hydrogen-bonding capabilities compared to chlorosilanol due to the presence of two hydroxyl groups.
Reactivity: The cyclopentyl groups in silanediol, dicyclopentyl- provide steric hindrance, making it less reactive than diphenylsilanediol in certain reactions.
特性
IUPAC Name |
dicyclopentyl(dihydroxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJXDUBNUSNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601167 | |
| Record name | Dicyclopentylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-85-1 | |
| Record name | Dicyclopentylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopentylsilanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



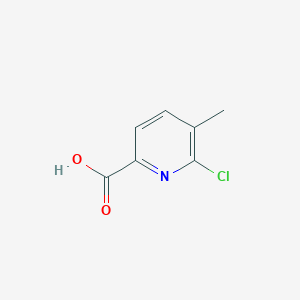
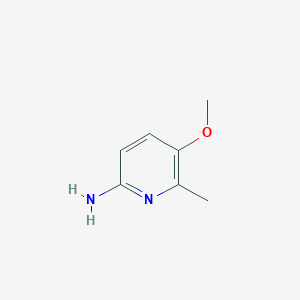
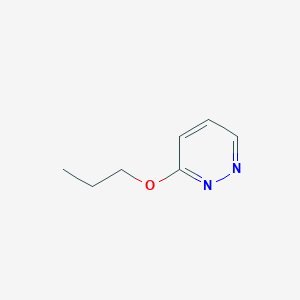

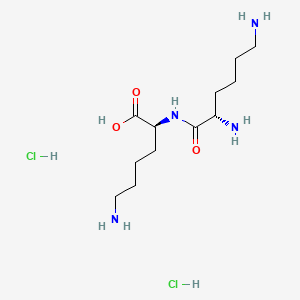
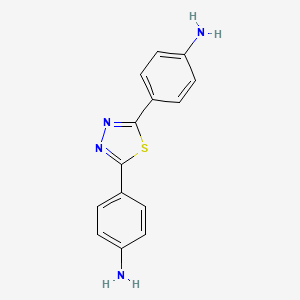
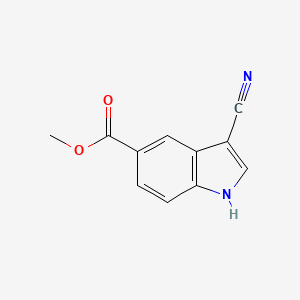
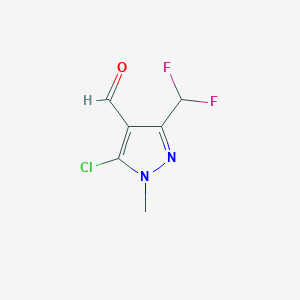
![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)
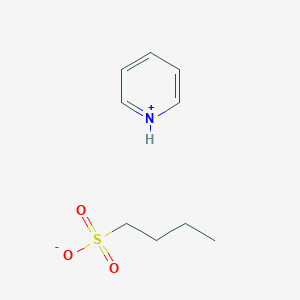
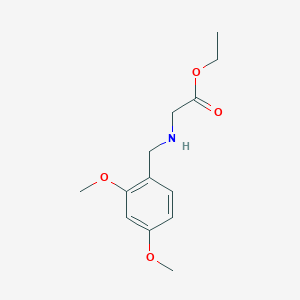
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)
